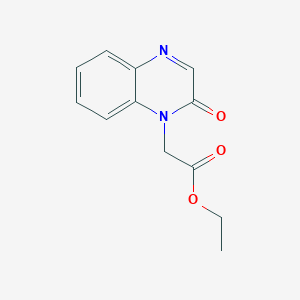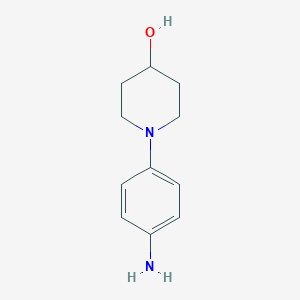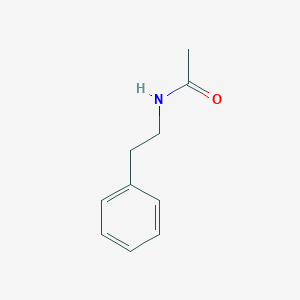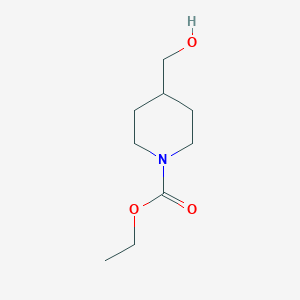
4-(羟甲基)哌啶-1-羧酸乙酯
描述
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 . It is in liquid form .
Synthesis Analysis
While specific synthesis methods for Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate were not found, it is known that piperidine derivatives can be synthesized from ethyl 1-acetylpiperidine-4-carboxylate .Molecular Structure Analysis
The InChI code for Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is 1S/C9H17NO3/c1-2-13-9(12)10-5-3-8(7-11)4-6-10/h8,11H,2-7H2,1H3 . The structure can also be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 187.24 .科学研究应用
Medicinal Chemistry and Drug Development
Overview:
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate, also known as 4-(hydroxymethyl)piperidine, is a piperidine derivative. Piperidines play a significant role in medicinal chemistry due to their diverse biological activities. Researchers have explored the potential of this compound in drug development.
Application Summary:
Experimental Procedures:
- Synthesis:
Results:
安全和危害
属性
IUPAC Name |
ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)10-5-3-8(7-11)4-6-10/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDXEVJPPXFECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599769 | |
| Record name | Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
CAS RN |
118156-56-2 | |
| Record name | Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

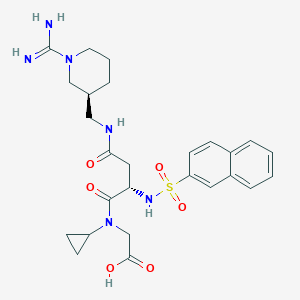
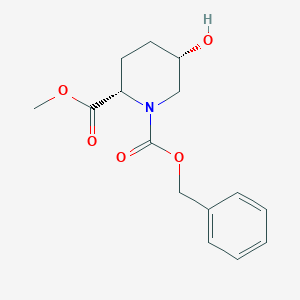
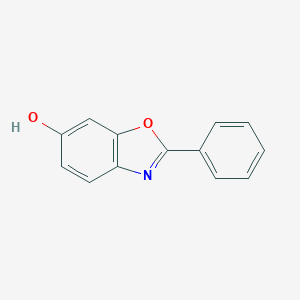
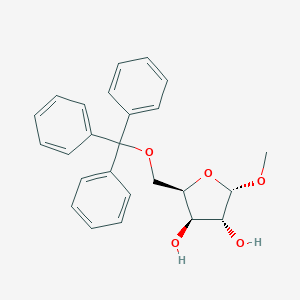
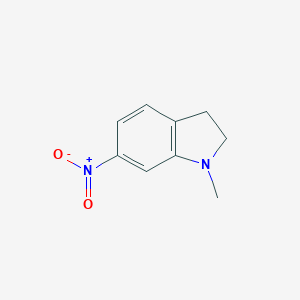
![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)
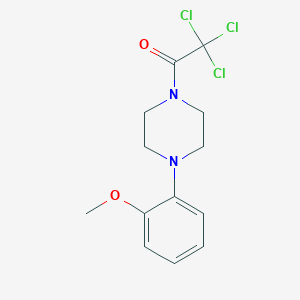
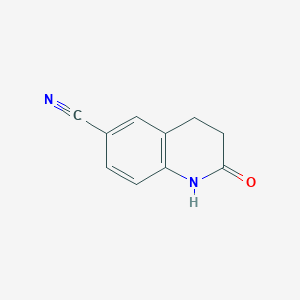
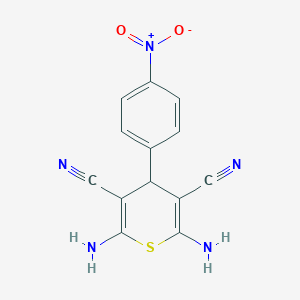
![6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B180190.png)
![2-[4-(2-Methylpropoxy)phenyl]acetic acid](/img/structure/B180191.png)
